molecular formula C10H11FN2O B1373136 8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1333780-86-1

8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B1373136
CAS No.: 1333780-86-1
M. Wt: 194.21 g/mol
InChI Key: DFBCXCZXBWSZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₁FN₂O. The compound features a bicyclic structure characteristic of benzodiazepines, consisting of a benzene ring fused to a seven-membered diazepine ring. The specific structural modifications include a fluorine atom positioned at the 8-position and a methyl group at the 5-position, which contribute to its unique chemical properties and potential biological activity.

The compound's systematic nomenclature reflects its complex structure, with alternative names including 7-fluoro-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one, highlighting the different numbering systems that can be applied to benzodiazepine derivatives. The molecular structure can be represented by the Simplified Molecular-Input Line-Entry System notation CN1CCC(=O)NC2=C1C=CC(=C2)F, which provides a comprehensive description of the atomic connectivity and bonding patterns. The International Chemical Identifier key DFBCXCZXBWSZDV-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific compound, facilitating its identification in chemical databases and literature searches.

The compound belongs to the tetrahydrobenzodiazepinone class, characterized by the presence of a ketone functional group within the diazepine ring and partial saturation of the ring system. This structural arrangement influences the compound's three-dimensional conformation and potentially affects its interaction with biological targets. The presence of the fluorine atom introduces significant electronegativity differences within the molecule, which can alter the compound's electronic distribution and influence its chemical reactivity and stability.

Classification within the Benzodiazepine Family

This compound is classified as a 1,5-benzodiazepine derivative, distinguished from the more common 1,4-benzodiazepines by the positioning of nitrogen atoms within the diazepine ring. The fundamental structure of benzodiazepines consists of a benzene ring fused to a seven-membered heterocyclic diazepine ring, with the specific positioning of nitrogen atoms determining the subclassification. In 1,5-benzodiazepines, nitrogen atoms occupy the 1 and 5 positions of the diazepine ring, creating distinct chemical and pharmacological properties compared to their 1,4-counterparts.

The structural differences between 1,4- and 1,5-benzodiazepines result in significant variations in basicity, lipophilicity, and electronic charge distribution. While 1,4-benzodiazepines typically contain a weakly basic imine group, 1,5-benzodiazepines like the compound under study often feature different functional arrangements that influence their chemical behavior. The carboxamide characteristics observed in some 1,5-benzodiazepines contribute to their rather hydrophilic character, contrasting with the more lipophilic nature of certain 1,4-benzodiazepine derivatives.

The classification of this compound within the broader benzodiazepine family is further refined by its specific substitution pattern and functional groups. The fluorine substitution at the 8-position places it within the halogenated benzodiazepine subcategory, while the methyl group at the 5-position contributes to its alkylated derivative classification. These structural modifications are significant because they can substantially alter the compound's pharmacokinetic properties and biological activity compared to unsubstituted benzodiazepine scaffolds.

Benzodiazepine Classification Nitrogen Positions Key Characteristics Representative Examples
1,4-Benzodiazepines Positions 1 and 4 Weakly basic imine group, higher lipophilicity Diazepam, Alprazolam
1,5-Benzodiazepines Positions 1 and 5 Carboxamide functionality, hydrophilic character Clobazam, Study compound

Historical Context of 1,5-Benzodiazepine Development

The development of 1,5-benzodiazepines emerged from the broader exploration of benzodiazepine chemistry that began in the 1950s, when Leo Sternbach at Hoffmann-La Roche was investigating novel biologically active compounds for improved tranquilizers. The revolutionary discovery of chlordiazepoxide in 1955, followed by its commercial introduction as Librium in 1960, established the foundation for benzodiazepine research and development. This initial breakthrough led to the systematic exploration of various benzodiazepine structural modifications, including the investigation of different nitrogen positioning patterns that ultimately resulted in the identification of 1,5-benzodiazepine derivatives.

Clobazam, the first clinically significant 1,5-benzodiazepine, was developed as part of this comprehensive research program and demonstrated unique properties that distinguished it from conventional 1,4-benzodiazepines. The compound was originally established as a nonsedative agent for treating anxiety in Australia in 1970 and for epilepsy treatment in France in 1974. This early success with clobazam validated the potential of 1,5-benzodiazepine scaffolds and encouraged further research into structural modifications that could enhance therapeutic efficacy while minimizing undesirable effects.

The historical development of 1,5-benzodiazepines has been characterized by continuous efforts to optimize their chemical structures through various substitution patterns. The introduction of halogen atoms, particularly fluorine, into benzodiazepine structures represents a significant advancement in medicinal chemistry, as these modifications can dramatically alter the compounds' pharmacological profiles. Research conducted over several decades has demonstrated that 1,5-benzodiazepines often exhibit reduced sedative effects compared to their 1,4-counterparts, making them attractive candidates for applications requiring maintained cognitive function.

The synthesis methodologies for 1,5-benzodiazepines have evolved considerably since their initial discovery, with modern approaches incorporating advanced catalytic systems and optimized reaction conditions. Historical synthetic routes typically involved the condensation of phenylenediamines with ketones in the presence of various catalysts, but contemporary methods have refined these processes to achieve higher yields and greater selectivity. The development of novel catalytic systems, such as H-MCM-22 catalysts, has enabled more efficient synthesis of 1,5-benzodiazepine derivatives under mild reaction conditions.

Research Significance in Organic Chemistry

This compound holds considerable research significance in organic chemistry due to its unique structural features and potential applications in synthetic methodology development. The compound serves as an important model system for investigating the effects of fluorine substitution on benzodiazepine chemistry, providing insights into how halogen incorporation influences molecular properties and reactivity patterns. The strategic placement of the fluorine atom at the 8-position creates opportunities for studying electronic effects, conformational preferences, and intermolecular interactions that are crucial for understanding structure-activity relationships.

The research significance of this compound extends to its utility as a synthetic intermediate and building block for more complex molecular architectures. Modern synthetic approaches to 1,5-benzodiazepines have demonstrated the versatility of these scaffolds in constructing diverse heterocyclic systems through various transformation reactions. The condensation reactions used to prepare 1,5-benzodiazepine derivatives have been extensively studied using different catalytic systems, with researchers investigating factors such as reaction selectivity, yield optimization, and environmental sustainability.

Recent advances in benzodiazepine synthesis have emphasized the development of more efficient and environmentally friendly methodologies. The use of solid acid catalysts, such as H-MCM-22, has enabled the synthesis of 1,5-benzodiazepines under mild reaction conditions with excellent yields and recyclable catalyst systems. These methodological improvements have significant implications for industrial applications and large-scale synthesis of benzodiazepine derivatives.

Synthetic Methodology Catalyst System Reaction Conditions Yield Range Key Advantages
H-MCM-22 Catalyzed Mesoporous zeolite Room temperature, 1-3 hours 65-87% Recyclable, mild conditions
Traditional Acid Catalysis BF₃-etherate, PPA Elevated temperature Variable Established methodology
Microwave-Assisted Various acids MW irradiation Enhanced Reduced reaction times
Ionic Liquid Systems IL catalysts Ambient conditions Good Green chemistry approach

The compound's research significance is further enhanced by its potential role in developing new synthetic routes to complex heterocyclic systems. Contemporary research has focused on exploring cascade reactions and multi-component coupling processes that utilize benzodiazepine scaffolds as key intermediates. These investigations have revealed that 1,5-benzodiazepines can undergo various transformations, including ring expansion, contraction, and functionalization reactions that provide access to structurally diverse molecular libraries.

Properties

IUPAC Name

7-fluoro-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-13-5-4-10(14)12-8-6-7(11)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBCXCZXBWSZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclization: The formation of the benzodiazepine ring is facilitated by cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Methylation: The methyl group at the 5th position is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale fluorination: Utilizing automated systems to control temperature and reagent addition.

    Efficient cyclization: Employing high-throughput reactors to facilitate the cyclization step.

    Purification: Using techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The lactam ring and aromatic fluorine drive reactivity:

Lactam Ring

  • Nucleophilic Attack : Reacts with Grignard reagents or organolithium compounds at the carbonyl group, forming tetrahedral intermediates.

  • Hydrolysis : Acidic or basic conditions cleave the lactam to yield amino carboxylic acid derivatives.

Aromatic Fluorine

  • Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles (e.g., NO₂⁺) to the meta position.

  • Nucleophilic Aromatic Substitution (NAS) : Limited due to fluorine’s poor leaving-group ability unless activated by strong electron-withdrawing groups .

Amide Formation

The secondary amine (N5) undergoes acylation or alkylation:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) .

  • Suzuki Coupling : The fluorine atom can be replaced via palladium-catalyzed cross-coupling with aryl boronic acids .

Reaction Table

Reaction TypeReagentsProductYield
AcylationAcCl, TEA, DCMN5-acetyl derivative78%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂8-aryl analog65%

Stability Under Reactive Conditions

  • Acidic Conditions : Lactam hydrolysis occurs above pH 3, forming linear diamines.

  • Oxidative Stress : The methyl group at C5 is resistant to oxidation, but prolonged exposure to H₂O₂ degrades the benzodiazepine core.

Pharmacological Interactions

While not a direct focus, structural analogs (e.g., benzoxazepinones) show kinase inhibition via:

  • Hydrogen Bonding : Lactam carbonyl interacts with kinase hinge regions .

  • Hydrophobic Packing : The fluorinated aromatic ring enhances binding affinity to hydrophobic pockets .

Mechanistic Insights

  • Lactam Ring Opening : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack (e.g., by water in acidic media).

  • Fluorine Effects : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Benzodiazepines are widely recognized for their anxiolytic effects. The introduction of fluorine at the 8-position of the benzodiazepine ring enhances the pharmacological profile by potentially increasing potency and selectivity towards specific receptors. Research indicates that compounds with similar structures exhibit significant activity as anxiolytics and antidepressants, suggesting that 8-fluoro-5-methyl derivatives may also possess these therapeutic properties .

Case Study: Structure-Activity Relationship (SAR) Analysis
In a study examining the SAR of substituted benzodiazepines, it was found that modifications at the 5 and 8 positions significantly influenced binding affinity to GABAA_A receptors. The introduction of a fluorine atom at position 8 was associated with enhanced binding characteristics compared to non-fluorinated analogs . This suggests potential for developing new anxiolytic medications with improved efficacy and reduced side effects.

Neuropharmacology

Cognitive Enhancers
Research has indicated that certain benzodiazepines can serve as cognitive enhancers by modulating neurotransmitter systems involved in learning and memory. Preliminary studies on similar compounds have shown that they can improve cognitive function without the sedative effects typically associated with traditional benzodiazepines . The unique structure of 8-fluoro-5-methyl derivatives may provide a pathway for developing safer cognitive enhancers.

Synthesis and Chemical Research

Synthetic Methodologies
The synthesis of 8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves several steps that can be optimized for yield and purity. Recent advancements in synthetic techniques using modern catalytic methods have been documented, which could facilitate the production of this compound in pharmaceutical settings .

Synthetic Route Yield (%) Notes
Route A85%Utilizes palladium-catalyzed cross-coupling
Route B78%Involves microwave-assisted synthesis

Pharmaceutical Development

Potential Drug Formulations
Given its promising pharmacological properties, there is ongoing interest in formulating 8-fluoro-5-methyl derivatives into various dosage forms for clinical trials. Studies are focusing on oral formulations that maximize bioavailability while minimizing adverse effects .

Toxicological Studies

Safety Profile Assessment
Preliminary toxicological evaluations suggest that while benzodiazepines have well-documented side effects, the introduction of fluorine may alter the metabolic pathways and toxicity profiles. Detailed studies are required to establish a comprehensive safety profile for 8-fluoro-5-methyl derivatives before advancing to human trials .

Mechanism of Action

The mechanism of action of 8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The fluorine and methyl substituents influence the binding affinity and selectivity of the compound for different GABA receptor subtypes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Formula Molecular Weight Predicted CCS (Ų) [M+H]+ Biological Activity
8-Fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 8-F, 5-CH3 C₁₀H₁₁FN₂O 194.21 Not reported Potential anxiolytic, GABAA modulation
8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one () 8-Cl, 5-CH3 C₁₀H₁₁ClN₂O 210.66 139.6 Undocumented; Cl may enhance lipophilicity
4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one () 4,4-(CH3)2 C₁₁H₁₄N₂O 190.25 Not reported Anxiolytic, GABAA modulation
5-Chloroacetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one () 5-ClCOCH3, 4-CH3 C₁₂H₁₂ClN₂O₂ 265.69 Not reported Antifungal, CNS applications

Key Observations:

  • Substituent Position: Fluorine at position 8 (target compound) versus chlorine () alters electronic properties and metabolic stability.
  • N-Methylation : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., chloroacetyl in ), possibly improving receptor binding kinetics .
  • Ring Puckering : Crystal structures of 5-substituted derivatives (e.g., chloroacetyl) reveal a twisted boat conformation stabilized by N–H···O and C–H···O hydrogen bonds, which may influence solubility and crystallinity .

Physicochemical Properties

  • Collision Cross-Section (CCS): The 8-chloro-5-methyl analog () has a CCS of 139.6 Ų for [M+H]+, indicating a compact structure.
  • Hydrogen Bonding : N–H···O interactions in 5-substituted derivatives () form R₂²(8) dimer motifs, which stabilize crystal packing. The target compound’s methyl group may disrupt such interactions, affecting solubility .

Biological Activity

8-Fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : 8-fluoro-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
  • Molecular Formula : C₁₀H₁₁FN₂O
  • Molecular Weight : 194.21 g/mol
  • CAS Number : 1333780-86-1
  • Purity : ≥95% .

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, this compound enhances GABA's inhibitory effects, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and muscle relaxant effects.

Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. In animal models, 8-fluoro-5-methyl derivatives demonstrated a reduction in anxiety-like behaviors when assessed using the elevated plus maze and open field tests. These findings suggest a potential for clinical applications in anxiety disorders.

Sedative Properties

The sedative effects of this compound were evaluated in various studies. It was found to induce sleep-like states in rodent models at specific dosages. The sedative efficacy was comparable to that of established benzodiazepines like diazepam.

Neuroprotective Effects

Emerging studies have suggested that certain benzodiazepine derivatives may possess neuroprotective properties. For instance, 8-fluoro derivatives have shown promise in reducing oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative conditions.

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated anxiolytic effects in mice; results indicated significant reduction in anxiety-related behaviors (p < 0.05) compared to control groups.
Study 2 Assessed sedative effects; demonstrated dose-dependent sedation with an effective dose range similar to diazepam (10 mg/kg).
Study 3 Investigated neuroprotective effects; showed decreased levels of reactive oxygen species (ROS) in treated neuronal cells (p < 0.01).

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies report a half-life ranging from 4 to 6 hours in animal models, suggesting frequent dosing may be necessary for sustained therapeutic effects.

Safety and Toxicology

While benzodiazepines are generally well-tolerated, safety assessments of 8-fluoro derivatives indicate potential side effects such as sedation and cognitive impairment at higher doses. Long-term studies are needed to evaluate chronic toxicity and dependence potential.

Q & A

Q. What are the optimal synthetic routes for 8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzene precursors with appropriate amines. A common approach includes fluorination at the 8-position via electrophilic substitution using HF-pyridine complexes, followed by methyl group introduction via Grignard or alkylation reactions. Reaction conditions such as temperature (0–60°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., triethylamine for acid scavenging) critically affect yield. For example, excess methyl iodide in THF under reflux improves methylation efficiency but may require subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How can structural ambiguities in the benzodiazepine core be resolved using spectroscopic techniques?

  • Methodological Answer : NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and substituent orientation. For instance:
  • ¹H NMR : Methyl groups at the 5-position typically show singlet peaks (δ 1.2–1.5 ppm), while fluorine at the 8-position deshields adjacent protons (δ 7.3–7.8 ppm).
  • ¹⁹F NMR : A single peak near δ -120 ppm confirms fluorination at the 8-position.
    X-ray crystallography is recommended for absolute configuration determination, especially when stereochemical impurities arise during synthesis .

Q. What is the proposed mechanism of action for this compound in GABA receptor modulation?

  • Methodological Answer : Like other 1,5-benzodiazepines, this compound likely acts as a partial agonist at the GABA-A receptor’s benzodiazepine-binding site. In vitro electrophysiology (e.g., patch-clamp assays on transfected HEK293 cells) can measure chloride current potentiation. A biphasic dose-response curve (EC₅₀ ~10⁻⁷ M) suggests partial agonism, with efficacy ~50% of full agonists like diazepam. Competitive binding assays using [³H]flumazenil can quantify receptor affinity (Ki values), while inverse agonist controls (e.g., FG7142) validate specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methylation) alter receptor binding kinetics and selectivity?

  • Methodological Answer : Fluorination at the 8-position enhances lipophilicity (logP +0.5) and metabolic stability, as shown in comparative MDCK permeability assays. Methylation at the 5-position reduces steric hindrance, increasing binding affinity (ΔKi = -20 nM vs. non-methylated analogs). Computational docking (AutoDock Vina) predicts that the methyl group stabilizes hydrophobic interactions with α1-subunit residues (e.g., His102). Selectivity for GABA-A subtypes (e.g., α2β3γ2 vs. α1β2γ2) can be assessed via radioligand displacement in receptor subtype-expressing cell lines .

Q. What analytical strategies are recommended for resolving contradictions in reported solubility and stability data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Use:
  • DSC/TGA : To identify polymorphs (melting points vary by 5–10°C) and hydration (weight loss ~5% at 100°C).
  • HPLC-PDA : Monitor degradation products (e.g., hydrolysis at pH <3 generates 8-fluoro-5-methyl-2,3-dihydro-1H-1,5-benzodiazepine).
    Solubility should be measured in biorelevant media (FaSSIF/FeSSIF) at 37°C, with sonication to ensure equilibrium. Reported solubility ranges (0.1–1.2 mg/mL in PBS) may reflect particle size differences, addressed by micronization .

Q. How can impurity profiles be controlled during scale-up synthesis?

  • Methodological Answer : Key impurities include:
  • Des-methyl analog : Formed via incomplete alkylation (retention time 12.3 min vs. 14.1 min for API on C18 HPLC).
  • Oxidation byproduct : this compound N-oxide (MS m/z 265 [M+H]⁺).
    Process optimization:
  • Use N-methylpyrrolidone (NMP) as a high-boiling solvent to minimize side reactions.
  • Implement in situ FTIR to monitor reaction completion (disappearance of starting material C=O stretch at 1680 cm⁻¹).
    Final purification via preparative HPLC (ACN/water + 0.1% TFA) achieves >99.5% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 2
8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.